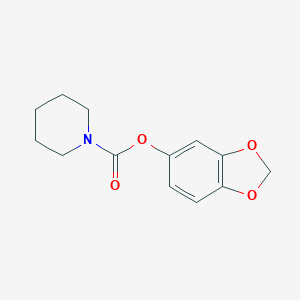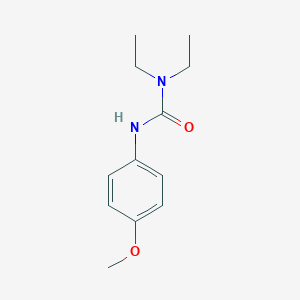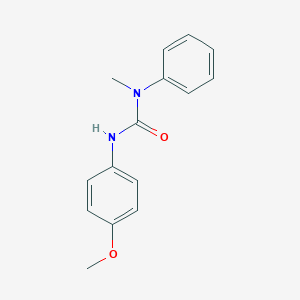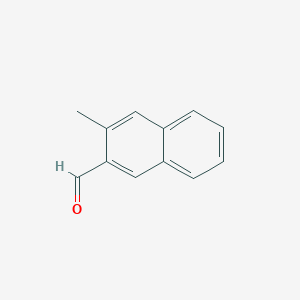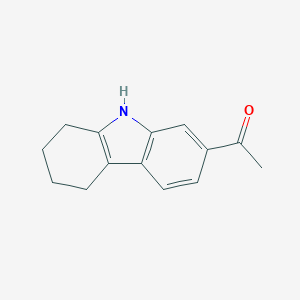![molecular formula C11H12O3 B183813 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid CAS No. 68564-43-2](/img/structure/B183813.png)
4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
概要
説明
4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is replaced by a 2-methylprop-2-en-1-yloxy group. This compound is known for its applications in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-methylprop-2-en-1-ol in the presence of an acid catalyst. The reaction proceeds via an esterification mechanism, where the hydroxyl group of the benzoic acid reacts with the alcohol group of 2-methylprop-2-en-1-ol to form the ester linkage.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted benzoic acid derivatives.
科学的研究の応用
4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its role in drug development, particularly for conditions such as arthritis, menstrual cramps, and headaches.
Industry: Utilized in the production of polymers and other materials due to its chemical stability and reactivity.
作用機序
The mechanism of action of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it is believed to exert its effects by inhibiting the production of pro-inflammatory mediators, thereby reducing inflammation and pain. The exact molecular targets and pathways are still under investigation, but it is thought to involve the modulation of enzymes and receptors involved in the inflammatory response.
類似化合物との比較
Similar Compounds
4-[(1-Methylprop-2-en-1-yl)oxy]benzoic acid: Similar in structure but with a different position of the methyl group.
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid: Another positional isomer with the substituent on the second carbon of the benzene ring.
Uniqueness
4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
特性
IUPAC Name |
4-(2-methylprop-2-enoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIGMXGSNCLNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00580054 | |
| Record name | 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00580054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68564-43-2 | |
| Record name | 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00580054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
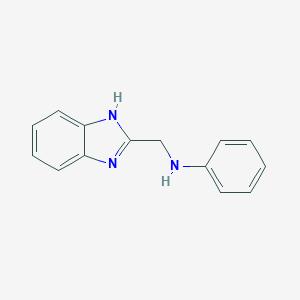
![4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B183733.png)
![3-Azabicyclo[3.3.1]nonan-7-ylmethanol](/img/structure/B183734.png)
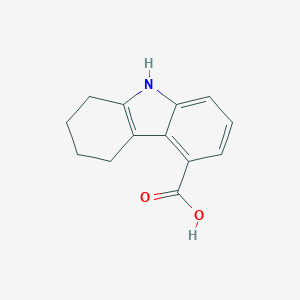
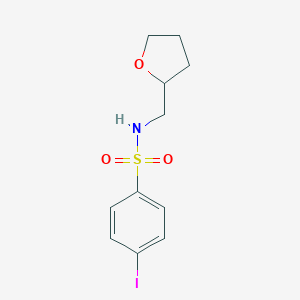
![N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B183738.png)
![3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B183740.png)

